Icosa-5,14-dienoic acid

Vue d'ensemble

Description

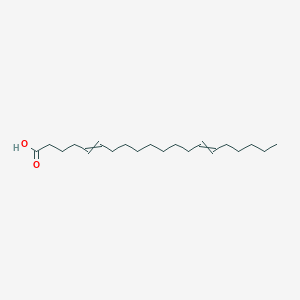

Icosa-5,14-dienoic acid is a chemical compound with the molecular formula C20H36O2 . It contains a total of 57 bonds, including 21 non-H bonds, 3 multiple bonds, 16 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Synthesis Analysis

A hybrid compound based on (5Z,9Z)-icosa-5,9-dienoic acid and vanillin was synthesized in high yield (94%) using a new intermolecular cross-cyclomagnesiation reaction of aliphatic and O-containing 1,2-dienes catalyzed by Cp2TiCl2 .Molecular Structure Analysis

The molecular structure of Icosa-5,14-dienoic acid includes 20 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . It has 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis

Icosa-5,14-dienoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 428.9±14.0 °C at 760 mmHg, and a flash point of 325.6±15.2 °C . It has a molar refractivity of 96.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 340.5±3.0 cm3 .Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Properties

- Antimicrobial Activity : Icosa-5,14-dienoic acid, as a compound found in the Red Sea sponge Mycale euplectellioides, exhibits potent antimicrobial activity. This activity was observed at a concentration of 100 mg/mL, suggesting its potential use in antimicrobial applications (Mohamed et al., 2014).

- Anti-inflammatory Effects : The same study by Mohamed et al. also notes the anti-inflammatory and antipyretic activities of icosa-5,14-dienoic acid at doses of 100 and 200 mg/kg. This indicates its potential use in the treatment of inflammatory conditions (Mohamed et al., 2014).

Cancer Research

- Cancer Cell Line Activity : Icosa-5,14-dienoic acid showed weak activity against A549 non-small cell lung cancer, U373 glioblastoma, and PC-3 prostate cancer cell lines. This preliminary finding points to its potential role in cancer research and therapy (Mohamed et al., 2014).

Eicosanoid Metabolism

- Role in Human Leukocytes : Icosa-5,14-dienoic acid is involved in the complex eicosanoid metabolism within human leukocytes, as suggested by its structural similarities to other eicosanoids like lipoxins. This implies its significance in regulating cellular responses in the immune system (Serhan et al., 1984).

Biosynthesis Pathways

- Leukotriene Biosynthesis : Studies have shown the involvement of icosa-5,14-dienoic acid in the biosynthesis of leukotrienes, a group of eicosanoids, in porcine leukocytes. This underscores its role in the production of important inflammatory mediators (Maas et al., 1981).

Phytoremediation

- Environmental Application : Extracts from the plant Hydrilla verticillata, which contain icosa-5,14-dienoic acid, have been studied for their potential in phytoremediation, especially in aquatic environments like Taihu Lake (Sun Cheng, 2007).

Orientations Futures

The synthesis of hybrid compounds based on Icosa-5,14-dienoic acid and other biologically active compounds presents an interesting area of future research . These hybrid molecules could potentially exhibit synergistic interactions and increased effectiveness, while balancing side effects and avoiding potential drug resistance .

Propriétés

IUPAC Name |

icosa-5,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,15-16H,2-5,8-14,17-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYAEYLYGOTGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694033 | |

| Record name | Icosa-5,14-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Icosa-5,14-dienoic acid | |

CAS RN |

122055-58-7 | |

| Record name | Icosa-5,14-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)

![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)

![6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine](/img/structure/B599635.png)